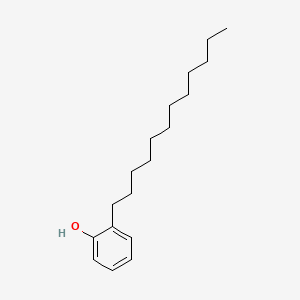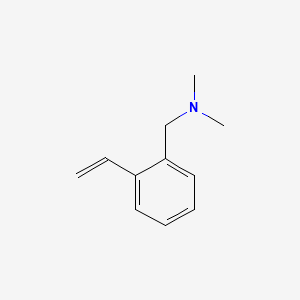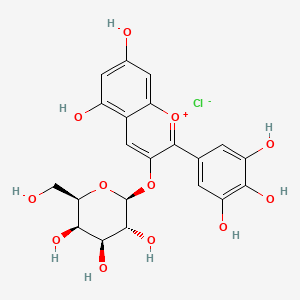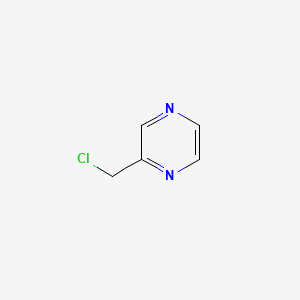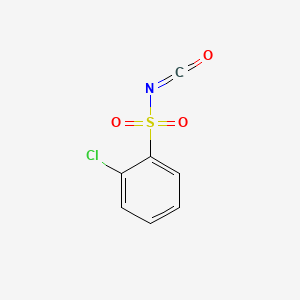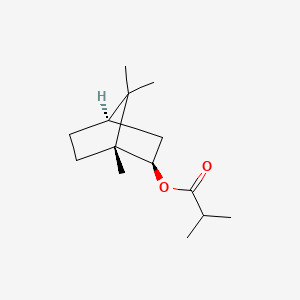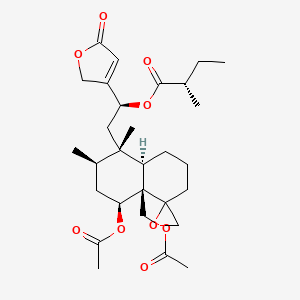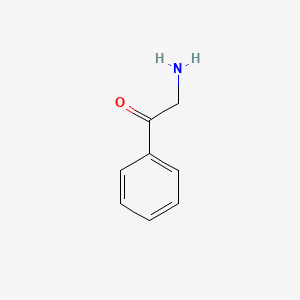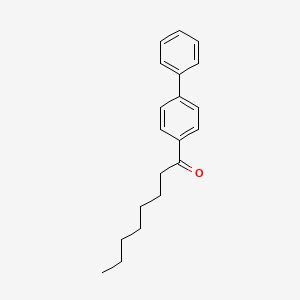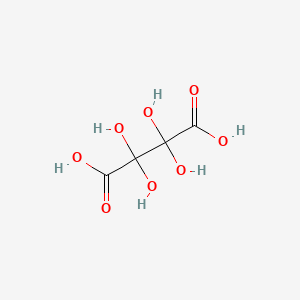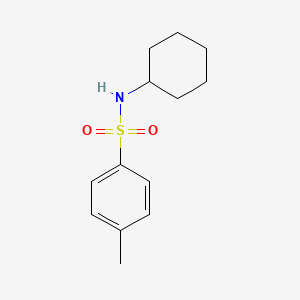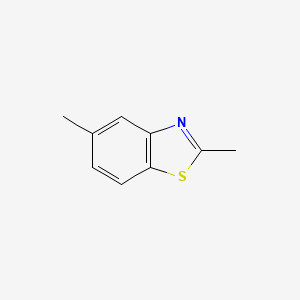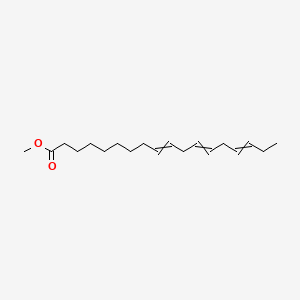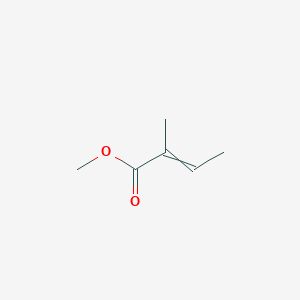
Methyl tiglate
Übersicht
Beschreibung
- Methyl tiglate (also known as Tiglic acid methyl ester ) is a chemical compound with the formula C<sub>6</sub>H<sub>10</sub>O<sub>2</sub> .
- It is a colorless liquid with a fruity odor.
- The IUPAC name is (E)-2-Methyl-but-2-enoic acid methyl ester .
- It is found in essential oils and contributes to their aroma.
Synthesis Analysis
- Methyl tiglate can be synthesized through esterification of tiglic acid with methanol .
- The reaction involves the condensation of the carboxylic acid group of tiglic acid with methanol, forming the ester.
Molecular Structure Analysis
- The molecular formula is C<sub>6</sub>H<sub>10</sub>O<sub>2</sub> , and the molecular weight is 114.14 g/mol .
- The structure consists of a double bond between the second and third carbon atoms, with a methyl group attached to the third carbon.
Chemical Reactions Analysis
- Methyl tiglate can undergo various reactions typical of esters, including hydrolysis, transesterification, and oxidation.
Physical And Chemical Properties Analysis
- Density : 0.95 g/mL at 25°C
- Boiling Point : 137-138°C at 758 mm Hg
- Refractive Index : 1.436 (lit.)
- Flash Point : 95°F
- Solubility : Soluble in alcohol and water
Wissenschaftliche Forschungsanwendungen
1. Polymerization and Material Sciences
Methyl tiglate, a tiglic acid ester, has been explored in the context of polymerization and material sciences. Researchers have found that methyl tiglate, due to steric hindrances, cannot undergo free-radical polymerization. However, when introduced into a methacrylate monomer, it could undergo group transfer polymerization, leading to the formation of linear polymers with narrow molecular weight distributions. This has implications for creating well-defined (co)polymers and block copolymers for various applications in material science (Kassi & Patrickios, 2010).
2. Organic Chemistry and Chemical Reactions
In organic chemistry, methyl tiglate has been studied for its reactivity and transformation. For instance, the Wohl-Ziegler bromination of methyl tiglate was investigated, providing insights into the reaction dynamics and product formation in organic synthesis (Löffler, Pratt, Rüesch, & Dreiding, 1970). Additionally, the photochemical cis-trans isomerization of methyl tiglate has been explored, revealing the dynamics of molecular transformations under various conditions (Borrell & Holmes, 1972).
3. Pheromone Research and Entomology
Methyl tiglate has significant applications in the field of entomology, particularly in the study of pheromones. For example, it has been identified as a component of the male-produced aggregation pheromone of Drosophila virilis. Such studies provide insights into the behavioral and ecological aspects of insects, aiding in understanding insect communication and potential pest control strategies (Bartelt, Jackson, & Schaner, 1985).
4. Aromatics and Fragrance Industry
In the fragrance industry, methyl tiglate and related compounds are evaluated for their safety and use in various products. Studies focus on aspects such as genotoxicity, skin sensitization, and environmental impact, ensuring the safe application of these compounds in consumer products (Api et al., 2021).
5. Environmental Applications and Nanotechnology
Methyl tiglate is also relevant in environmental science, particularly in studies related to the degradation of pollutants. For example, the sonocatalytic degradation of dyes like methyl orange in the presence of TiO2 catalysts has been investigated, highlighting potential applications in wastewater treatment and pollution control (Wang et al., 2005).
Safety And Hazards
- Flammable liquid and vapor.
- Keep away from heat, sparks, and open flames.
- Use appropriate safety precautions during handling.
Zukünftige Richtungen
- Research on the biological activity and potential applications of methyl tiglate could be explored further.
- Investigate its role in natural products and potential therapeutic properties.
Please note that this analysis is based on available data, and further research may be needed for a comprehensive understanding. If you have any specific questions or need additional details, feel free to ask!
Eigenschaften
IUPAC Name |
methyl (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJWBYNQJLBIGS-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878830 | |
| Record name | Methyl 2-methylcrotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl tiglate | |
CAS RN |
6622-76-0, 41725-90-0 | |
| Record name | Methyl tiglate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 2-methyl-, methyl ester, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-methyl-2-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041725900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2-methyl-, methyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-methylcrotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methyl-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 2-methylcrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



